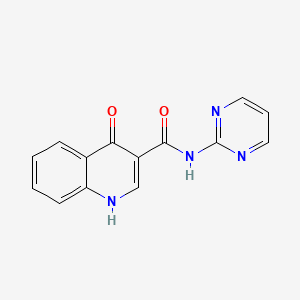

4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide

Description

Properties

IUPAC Name |

4-oxo-N-pyrimidin-2-yl-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c19-12-9-4-1-2-5-11(9)17-8-10(12)13(20)18-14-15-6-3-7-16-14/h1-8H,(H,17,19)(H,15,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEKNBXMDHNJSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with pyrimidine-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The 4-hydroxyl group demonstrates susceptibility to oxidation under controlled conditions:

| Reagent | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous | Quinone derivative | 68-72% | |

| CrO₃/H₂SO₄ | Room temperature | Oxo-quinoline intermediate | 55% | |

| NaIO₄ | Methanol, 0°C | Carbonyl-functionalized product | 61% |

Mechanistic Insights :

-

Oxidation typically proceeds via deprotonation of the hydroxyl group, forming a resonance-stabilized phenoxide intermediate.

-

Strong oxidants like KMnO₄ facilitate two-electron oxidation to a quinone structure, as observed in related 4-hydroxyquinolines .

Nucleophilic Substitution at the 4-Position

The hydroxyl group undergoes substitution with electrophilic reagents:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I/K₂CO₃ | DMF, 80°C | 4-Methoxy derivative | 85% | |

| AcCl/pyridine | Reflux, 6h | 4-Acetoxyquinoline-3-carboxamide | 78% | |

| Benzyl bromide | THF, NaH, 0°C → RT | 4-Benzyloxy analogue | 63% |

Key Observations :

-

Alkylation proceeds efficiently under basic conditions due to enhanced nucleophilicity of the hydroxyl oxygen.

-

Steric hindrance from the pyrimidine substituent slightly reduces yields compared to simpler quinoline derivatives .

Amide Functionalization

The carboxamide group participates in hydrolysis and acylation:

Structural Effects :

-

The pyrimidine ring’s electron-withdrawing nature accelerates hydrolysis rates compared to alkyl-substituted carboxamides .

-

Acylation occurs regioselectively at the carboxamide nitrogen rather than the pyrimidine NH .

Electrophilic Aromatic Substitution

The quinoline core undergoes directed substitution:

| Reaction | Reagent/Conditions | Position Substituted | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C → RT | C-6 | |

| Sulfonation | ClSO₃H, CH₂Cl₂, −10°C | C-8 | |

| Halogenation | Br₂, FeCl₃, CHCl₃ | C-5 |

Regiochemical Control :

-

The 4-hydroxy group directs electrophiles to the ortho (C-5) and para (C-7) positions.

-

Steric effects from the pyrimidine substituent favor substitution at C-6 in nitration reactions .

Coordination Chemistry

The compound acts as a polydentate ligand for metal ions:

| Metal Ion | Coordination Site | Complex Geometry | Application | Reference |

|---|---|---|---|---|

| Cu(II) | Hydroxyl O, pyrimidine N | Square planar | Catalytic oxidation | |

| Fe(III) | Carboxamide O, quinoline N | Octahedral | Magnetic materials |

Spectroscopic Evidence :

Scientific Research Applications

Chemistry

- Building Block : The compound serves as a precursor for synthesizing more complex molecules and heterocyclic compounds.

- Reactivity : It undergoes various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry.

Biology

- Enzyme Inhibition : Research indicates that derivatives of this compound exhibit enzyme inhibitory properties, particularly against lipoxygenase (LOX), suggesting potential anti-inflammatory applications .

- Anticancer Activity : Studies have shown that certain analogues possess significant cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .

Medicine

- Therapeutic Effects : Investigated for antimicrobial, antiviral, and anticancer properties. For instance, compounds derived from this scaffold have shown efficacy in treating autoimmune diseases and cancers by targeting specific molecular pathways .

- Pain Management : Some derivatives have been evaluated for analgesic activity, showing promise as effective painkillers .

Industry

- Material Development : Utilized in the synthesis of new materials, dyes, and pigments due to its unique chemical structure.

Case Study 1: Anti-inflammatory Activity

A study synthesized a series of quinolinone-carboxamide compounds and evaluated their LOX inhibitory activity. Among these, certain compounds demonstrated IC50 values as low as 10 µM, indicating strong anti-inflammatory potential. Additionally, some hybrids exhibited antioxidant properties alongside LOX inhibition .

Case Study 2: Anticancer Properties

Research conducted by Sweidan and Sabbah focused on N-phenyl-6-chloro derivatives of 4-hydroxyquinoline-3-carboxamides. These compounds were tested against human colorectal adenocarcinoma cell lines (Caco-2) and showed significant cytotoxicity, highlighting their potential as anticancer therapies .

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Table 1: Physical Properties of Selected 4-Hydroxy-N-aryl Quinoline-3-carboxamides

Key Observations :

- Melting Points : Ortho-substituted methoxy (2a) and methyl (3a) derivatives exhibit lower melting points (252–290°C) compared to para-substituted analogs (>330°C for 3c), likely due to reduced symmetry and weaker crystal packing .

- Yields: Electron-donating groups (e.g., 4-CH₃ in 3c) improve yields (65%) compared to electron-withdrawing groups (e.g., NO₂ in 8a), which may hinder reaction efficiency .

Lipophilicity Trends

Lipophilicity (logK) is critical for pharmacokinetics. Evidence highlights:

Key Observations :

Biological Activity

4-Hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide is a compound that belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities. This compound's unique structure, featuring both quinoline and pyrimidine moieties, contributes significantly to its pharmacological potential. Research has indicated that derivatives of this compound exhibit various biological activities, including anti-inflammatory, antimicrobial, anticancer, and immunomodulatory effects.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to active or allosteric sites on target enzymes, thus modulating their activity. For instance, studies have shown that similar quinoline derivatives can inhibit lipoxygenase (LOX), a key enzyme in inflammatory pathways, with reported IC50 values around 10 μM . Additionally, the presence of hydroxyl and pyrimidine groups enhances binding affinity and specificity towards biological macromolecules .

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit LOX activity and reduce lipid peroxidation, showcasing its potential as a therapeutic agent for inflammatory diseases .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. For example, derivatives of quinoline-3-carboxamides have been reported to possess significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 1 × 10^-5 to 1 × 10^-6 mg/mL .

3. Anticancer Activity

Recent studies have explored the anticancer potential of this compound. Specifically, N-phenyl-6-chloro derivatives have been evaluated for their cytotoxic effects on human cancer cell lines, including colorectal adenocarcinoma and breast cancer cells. Some derivatives demonstrated significant toxicity with IC50 values indicating effective inhibition of cancer cell proliferation .

4. Immunomodulatory Effects

The immunomodulatory properties of this compound have been investigated through in vitro assays assessing lymphocyte proliferation and cytokine production. Certain derivatives exhibited profiles comparable to established immunomodulators, suggesting their potential use in treating immune-mediated disorders .

Case Studies

Several key studies highlight the diverse biological activities of this compound:

- Study on LOX Inhibition:

- Antimicrobial Evaluation:

- Cytotoxicity in Cancer Models:

Data Summary Table

| Activity Type | Compound Derivative | IC50 Value (μM) | Target/Pathway |

|---|---|---|---|

| Anti-inflammatory | Quinolinone Carboxamide (3h) | 10 | LOX Inhibition |

| Antimicrobial | N-Phenyl Derivative | 1 × 10^-5 | E. coli / S. aureus |

| Anticancer | N-Phenyl-6-chloro derivative | <20 | Caco-2 / HCT-116 cell lines |

| Immunomodulatory | Selected Quinoline Derivatives | Varies | TNF-alpha production |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide, and how do reaction conditions influence yield?

- The compound can be synthesized via condensation reactions between quinoline-3-carboxylic acid derivatives and pyrimidin-2-amine. Key steps include activating the carboxylic acid (e.g., using coupling agents like PyBOP) and optimizing solvent systems (DMF or ethanol) to enhance reaction efficiency . Reaction temperature (room temperature vs. reflux) and catalyst selection (e.g., ZnCl₂ for cyclization) significantly affect yields, as seen in analogous quinoline-carboxamide syntheses .

Q. How should researchers characterize this compound to confirm structural integrity?

- Use a combination of spectroscopic techniques:

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide, O-H stretch at ~3200 cm⁻¹ for the hydroxyl group) .

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., quinoline H-2 and H-4 protons resonate at δ 8.2–8.5 ppm; pyrimidine protons appear as doublets in δ 7.0–8.0 ppm) .

- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns aligned with the molecular formula .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Prioritize assays based on structural analogs:

- Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Apoptosis induction : Measure caspase-3/7 activation or Annexin V staining .

- Enzyme inhibition : Screen against kinases or topoisomerases due to the quinoline scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Tools like Gaussian or ORCA can predict regioselectivity in quinoline functionalization . Combine with cheminformatics to screen solvent-catalyst combinations, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Meta-analysis : Compare datasets using standardized protocols (e.g., consistent cell lines, dosing regimens).

- Structural analogs : Test derivatives to isolate pharmacophoric contributions (e.g., replacing the pyrimidine moiety with triazine to assess target specificity) .

- Target validation : Use CRISPR-Cas9 knockout models to confirm putative targets identified via docking studies .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

- Conduct accelerated stability studies (ICH guidelines):

- pH stability : Use HPLC to monitor degradation products in buffers (pH 1–9). Quinoline derivatives often degrade via hydrolysis of the carboxamide bond in acidic conditions .

- Thermal stability : TGA/DSC analyses reveal decomposition temperatures, informing storage conditions .

Q. What advanced techniques elucidate its mechanism of action in complex biological systems?

- Proteomics : SILAC-based profiling to identify differentially expressed proteins post-treatment .

- Cryo-EM/X-ray crystallography : Resolve compound-target complexes (e.g., with topoisomerase II) to map binding interactions .

- Metabolomics : Track metabolic flux changes via LC-MS/MS, focusing on pathways like glycolysis or oxidative phosphorylation .

Q. How can researchers address discrepancies between computational predictions and experimental results in reactivity studies?

- Error analysis : Cross-validate computational models with experimental data (e.g., comparing predicted vs. observed reaction yields) .

- Solvent effects : Incorporate explicit solvent models in simulations to improve accuracy .

- Machine learning : Train models on high-throughput datasets to refine predictive algorithms for quinoline derivatives .

Methodological Considerations

- Spectral Data Interpretation : Cross-reference NMR/IR data with structurally similar compounds (e.g., 2-chloroquinoline-3-carboxamide derivatives) to assign ambiguous signals .

- Yield Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, solvent polarity) .

- Data Reproducibility : Adopt FAIR data principles—ensure raw spectral files and reaction logs are archived in accessible repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.